Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound with the molecular formula C11H16O2. It is a derivative of norbornene, a bicyclic hydrocarbon, and features a carboxylate ester functional group.
Preparation Methods
The synthesis of Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, resulting in different functionalized derivatives
Scientific Research Applications
Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with various molecular targets. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be studied to understand enzyme kinetics and mechanisms. The pathways involved often include ester hydrolysis and subsequent reactions depending on the enzyme and conditions used .
Comparison with Similar Compounds
Methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds such as:
Methyl 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate: This compound has a different bicyclic structure but shares similar reactivity and applications.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: This aldehyde derivative is used in similar synthetic applications but has different reactivity due to the presence of the aldehyde group
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
83846-54-2 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl 3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-11(2)8-5-4-7(6-8)9(11)10(12)13-3/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
RHEKEOGQJMGRFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(C1C(=O)OC)C=C2)C |
Origin of Product |
United States |
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